Welcome to the BenchChem Online Store!
molecular formula C9H7N3O2S B1299941 4-(3-Nitrophenyl)-1,3-thiazol-2-amine CAS No. 57493-24-0

4-(3-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B1299941
M. Wt: 221.24 g/mol
InChI Key: CHBDOPARQRNCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465726B2

Procedure details

A solution of 3-nitrophenacyl bromide (244 mg, 1.00 mmol) and thiourea (76.1 mg, 1.00 mmol) in DMF (2 mL) was stirred at 60° C. for 16 h. The mixture was concentrated in vacuo to obtain a yellow solid that was then washed with H2O and dried to yield a yellow solid (206 mg). The solid was dissolved in DMSO and purified by SCX column (4×6 mL capacity), eluted with CH2Cl2 (4×6 mL), MeOH (4×12 mL) and then released by NH3 (7 N in MeOH, 4×6 mL) to give a light-yellow solid of 4-(3-aminophenyl)-thiazol-2-ylamine. 1H NMR (DMSO-d6, 400 MHz): δ=7.24 (brs, 2H), 7.35 (s, 1H), 7.65-7.69 (m, 1H), 8.10-8.13 (m, 1H), 8.23-8.26 (m, 1H), 8.62 (t, 1H, J=1.8 Hz). MS (ES+): m/z 223.12 (45) [M}+]. HPLC: tR=2.82 min (ZQ2000, polar—5 min). The combined CH2Cl2 and MeOH solution was concentrated in vacuo to give a yellow solid of 4-(3-aminophenyl)-1H-imidazole-2-thiol. 1H NMR (DMSO-d6, 400 MHz): δ=7.75 (t, 1H, J=8.0 Hz), 8.01 (d, 1H, J=0.8 Hz), 8.17-8.20 (m, 1H), 8.35-8.37 (m, 1H), 8.56 (d, 1H, J=1.6 Hz), 8.72 (t, 1H, J=1.8 Hz), 12.56 (s, 1H). MS (ES+): m/z 222.12 (15) [MH+]. HPLC: tR=2.97 min (ZQ2000, polar 5 min).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
76.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7](=O)[CH2:8]Br)([O-:3])=[O:2].[NH2:14][C:15]([NH2:17])=[S:16]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[N:14]=[C:15]([NH2:17])[S:16][CH:8]=2)[CH:11]=[CH:12][CH:13]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(CBr)=O)C=CC1
Name
Quantity
76.1 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
WASH
Type
WASH
Details
that was then washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.